1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one
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Overview
Description
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzoxadiazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the methoxyphenyl group. Reaction conditions may vary, but common reagents include sulfonyl chlorides, piperazine derivatives, and methoxyphenyl compounds. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness .
Chemical Reactions Analysis
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxadiazole ring and piperazine moiety can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. .
Scientific Research Applications
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The piperazine moiety may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one include:
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one: Shares the benzoxadiazole and piperazine moieties but differs in the alkyl chain.
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone: Contains a similar core structure with variations in the attached groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N4O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C20H22N4O5S/c1-28-17-7-3-2-5-15(17)9-10-19(25)23-11-13-24(14-12-23)30(26,27)18-8-4-6-16-20(18)22-29-21-16/h2-8H,9-14H2,1H3 |
InChI Key |
RMHDZCWAOBDJKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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